molecular formula C19H17N3O2S B3685516 3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide

Cat. No.: B3685516
M. Wt: 351.4 g/mol
InChI Key: NXBVFEWOJZOAMA-UHFFFAOYSA-N
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Description

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a pyridine derivative. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then reacted with 3-methoxyaniline to form an amide bond. The resulting intermediate is further reacted with 4-methylpyridine-2-isothiocyanate under controlled conditions to introduce the carbamothioyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The pathways affected by this compound can include signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group and a naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-7-8-20-17(9-12)21-19(25)22-18(23)15-10-13-5-3-4-6-14(13)11-16(15)24-2/h3-11H,1-2H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBVFEWOJZOAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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